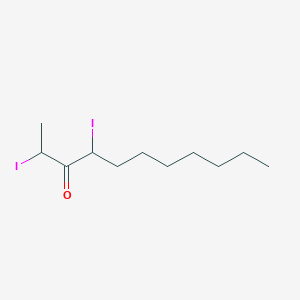
2,4-Diiodoundecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodoundecan-3-one is an organic compound characterized by the presence of two iodine atoms attached to the carbon chain at positions 2 and 4, and a ketone functional group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodoundecan-3-one typically involves the iodination of undecanone derivatives. One common method is the halogenation of undecan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diiodoundecan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted undecanones with different functional groups replacing the iodine atoms.
Reduction: Formation of 2,4-diiodoundecan-3-ol.
Oxidation: Formation of 2,4-diiodoundecanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diiodoundecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Diiodoundecan-3-one depends on its interaction with molecular targets and pathways. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, which may play a role in its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroundecan-3-one: Similar structure but with chlorine atoms instead of iodine.
2,4-Dibromoundecan-3-one: Similar structure but with bromine atoms instead of iodine.
2,4-Difluoroundecan-3-one: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,4-Diiodoundecan-3-one is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine, bromine, or fluorine. This can result in different reactivity and biological activity compared to its halogenated analogs. The iodine atoms can also enhance the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
649767-33-9 |
|---|---|
Molekularformel |
C11H20I2O |
Molekulargewicht |
422.08 g/mol |
IUPAC-Name |
2,4-diiodoundecan-3-one |
InChI |
InChI=1S/C11H20I2O/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
KVEFMVVUYYHCQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(=O)C(C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


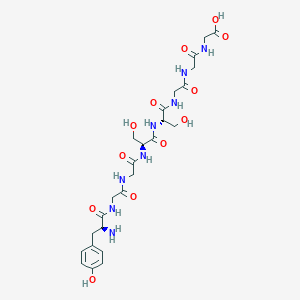


![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
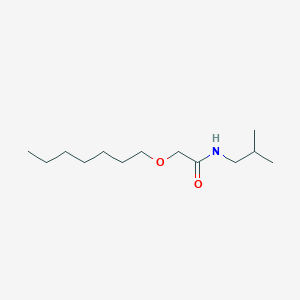
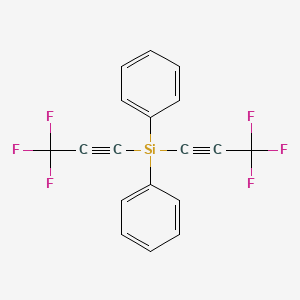
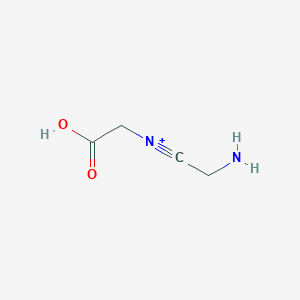
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


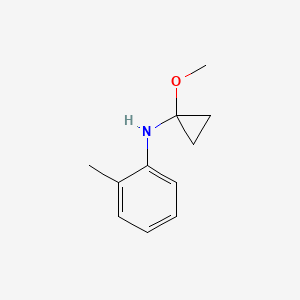
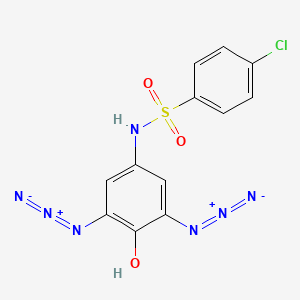

![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
